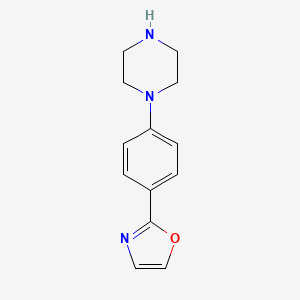
4-hydroxy-3-nitrobenzene-1-carboximidamide
Übersicht
Beschreibung
4-hydroxy-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of an amidino group (-C(=NH)NH2) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitrobenzene-1-carboximidamide typically involves the nitration of 4-amidino-phenol. The reaction is carried out in the presence of a nitrating agent such as nitric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and concentration of reactants. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-3-nitrobenzene-1-carboximidamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Substitution: The amidino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Reduction: 4-Amino-2-nitrophenol
Oxidation: 4-Amidino-2-quinone
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-nitrobenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of hair dyes and other cosmetic products.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-nitrobenzene-1-carboximidamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amidino group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-nitrophenol
- 2-Amino-4-nitrophenol
- 4-Hydroxy-3-nitroaniline
Uniqueness
4-hydroxy-3-nitrobenzene-1-carboximidamide is unique due to the presence of both an amidino group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H7N3O3 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
4-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H7N3O3/c8-7(9)4-1-2-6(11)5(3-4)10(12)13/h1-3,11H,(H3,8,9) |
InChI-Schlüssel |
BNDMHAXTNRDKHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8595541.png)



![tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8595557.png)








